molecular formula C15H14N6O B058550 Meribendan CAS No. 119322-27-9

Meribendan

Cat. No. B058550
M. Wt: 294.31 g/mol
InChI Key: FDWDHUONLKCDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meribendan is a chemical compound that belongs to the class of benzimidazole-pyridazinone derivatives. It is a potent and selective inhibitor of phosphodiesterase III (PDE III) enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the heart and blood vessels. Meribendan has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in congestive heart failure (CHF) and pulmonary hypertension (PH).

Mechanism Of Action

Meribendan exerts its pharmacological effects by inhibiting PDE III enzyme, which leads to an increase in intracellular Meribendan and cGMP levels in the heart and blood vessels. This results in positive inotropic and vasodilatory effects, which improve cardiac contractility and reduce afterload, respectively. Additionally, meribendan has been shown to activate the ATP-sensitive potassium channels (KATP) in the heart, which further enhances its cardioprotective effects.

Biochemical And Physiological Effects

Meribendan has been shown to have a number of biochemical and physiological effects on the heart and blood vessels. It enhances calcium sensitivity of the myofilaments, increases the activity of the sarcoplasmic reticulum calcium ATPase (SERCA), and improves the function of the L-type calcium channels in the heart. In addition, meribendan reduces the activity of the sodium-hydrogen exchanger (NHE) and the calcium-calmodulin-dependent protein kinase II (CaMKII), which are involved in the pathophysiology of CHF and PH.

Advantages And Limitations For Lab Experiments

Meribendan has several advantages for lab experiments, including its high potency and selectivity for PDE III enzyme, its well-established pharmacological effects, and its availability in pure form. However, there are also some limitations to its use in lab experiments, such as its relatively high cost, its potential toxicity to cells and tissues, and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on meribendan. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased selectivity, reduced toxicity, and enhanced bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the cardioprotective effects of meribendan, including the role of KATP channels, SERCA, and other signaling pathways. Moreover, future research could explore the potential applications of meribendan in other cardiovascular diseases, such as arrhythmias, hypertension, and atherosclerosis.

Scientific Research Applications

Meribendan has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in CHF and PH. It has been shown to improve cardiac contractility, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with CHF and PH. Moreover, meribendan has been demonstrated to have protective effects on the heart and blood vessels against ischemia-reperfusion injury, oxidative stress, and inflammation.

properties

IUPAC Name

4-methyl-3-[2-(1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-8-6-13(22)20-21-14(8)9-2-3-10-12(7-9)18-15(17-10)11-4-5-16-19-11/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWDHUONLKCDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meribendan

CAS RN

119322-27-9
Record name Meribendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119322279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERIBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WYD7I9GF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meribendan
Reactant of Route 2
Reactant of Route 2
Meribendan
Reactant of Route 3
Meribendan
Reactant of Route 4
Meribendan
Reactant of Route 5
Reactant of Route 5
Meribendan
Reactant of Route 6
Meribendan

Citations

For This Compound
54
Citations
R Jonas, M Klockow, I Lues, H Pruecher… - European journal of …, 1993 - Elsevier
The synthesis of new heterocyclic benzimidazolo-pyridazinones is described. The new compounds were evaluated as inotropic agents with ‘calcium-sensitizing’ effects. 5-Methyl-6-[2-(3…
Number of citations: 84 www.sciencedirect.com
MC De - British journal of clinical pharmacology, 1995 - Wiley Online Library
… detailed investigations of the inodilatory responses to food intake, iv infusion of isoprenaline and adrenaline, po administration of the PDE-III inhibitors isomazole and meribendan and …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
C De Mey, K Erb, V Schroeter… - International journal of …, 1996 - europepmc.org
… the po administration of the PDE-III inhibitors meribendan and isomazole. The extent of the … VET, and QS2c were particularly sensitive; meribendan and isomazole resulted in the largest …
Number of citations: 4 europepmc.org
M Imran, A Abida - Tropical Journal of Pharmaceutical Research, 2016 - ajol.info
… , indolidan, levosimendan, SK&F-93741, Y-590, meribendan, NSP-804, NSP-805, bemoradan, … Synthesis and biological activities of meribendan and related heterocyclic benzimidazolo…
Number of citations: 10 www.ajol.info
M Imran, M Asif - Russian Journal of Bioorganic Chemistry, 2020 - Springer
… The Ca 2+ sensitizing effect in the pyridazinone compounds such as meribendan and simendan. The (R)-configuration may be essential for the Ca 2+ -sensitizing effect. The low …
Number of citations: 19 link.springer.com
G Nadler, I Delimoge, P Lahouratate, I Leger… - European journal of …, 1996 - Elsevier
In pyridazinone or thiadiazinone cardiotonic agents with one chiral centre, the PDE inhibitory action resides mainly in one enantiomer and the myofibrillar calcium sensitization mainly in …
Number of citations: 10 www.sciencedirect.com
P Fossa, R Boggia, L Mosti - Journal of computer-aided molecular design, 1998 - Springer
… The results were in agreement with those obtained with the training set and confirmed teophylline and meribendan as a non-selective and a very selective inhibitor respectively. The first …
Number of citations: 14 link.springer.com
P Fossa, R Boggia, L Mosti - academia.edu
… The results were in agreement with those obtained with the training set and confirmed teophylline and meribendan as a non-selective and a very selective inhibitor respectively. The first …
Number of citations: 2 www.academia.edu
L Lehtonen, P Poder - Annals of medicine, 2007 - Taylor & Francis
Calcium sensitizers are a new group of inotropic drugs. Levosimendan is the only calcium sensitizer in clinical use in Europe. Its mechanism of action includes both calcium …
Number of citations: 64 www.tandfonline.com
R Jonas, H Prücher, H Wurziger - European journal of medicinal chemistry, 1993 - Elsevier
… In close analogy to the synthesis of meribendan [l], the pyridazinone system should be constructed … In contrast to the ‘normal’ meribendan series in the foregoing paper, in the ‘bent’ …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.